![molecular formula C13H13F2N3S B6457524 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2548976-80-1](/img/structure/B6457524.png)
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative, which is a type of organic compound . Pyrimidines are key components of biological molecules like DNA and RNA and are also found in many pharmaceuticals .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using various techniques such as X-ray structural analysis, as well as IR and NMR spectroscopy .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be influenced by various factors such as the presence of substituents and the specific conditions under which they are studied .Aplicaciones Científicas De Investigación
Kinase Inhibition
The compound’s structure incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . Kinases play crucial roles in cell signaling and regulation, making them attractive targets for drug development. By inhibiting specific kinases, this compound could potentially modulate cellular processes, including cancer cell proliferation.
CDK4/6 Inhibitors
CDK4/6 inhibitors disrupt signals that stimulate malignant cell proliferation. While the specific application of our compound in this context requires further investigation, its structural features may contribute to inhibiting CDK4 and CDK6, potentially impacting cancer treatment .
Late-Stage Difluoromethylation
Difluoromethyl groups are valuable in medicinal chemistry due to their unique properties. Researchers have explored late-stage difluoromethylation reactions to introduce this functional group into complex molecules. Our compound’s difluoromethyl moiety could be relevant in such synthetic strategies .
Hinge Binders for Kinase Promiscuity Modulation
The 4-anilino-quin(az)oline scaffold, which our compound belongs to, has been studied as a hinge binder. These molecules can modulate kinome promiscuity, affecting kinase selectivity. Understanding the electronic and substitution patterns of the pendant arms in this scaffold is crucial for designing highly selective kinase inhibitors .
Mecanismo De Acción
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidines can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyridopyrimidines are known to be involved in numerous biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
For instance, the presence of difluoromethyl and methylsulfanyl groups could influence its absorption and distribution .
Result of Action
Given the therapeutic potential of pyridopyrimidines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
The field of pyrimidine chemistry is a rapidly evolving area of research, with potential applications in various fields such as medicine and materials science . Future research directions could involve the development of new synthetic methods, the study of novel pyrimidine derivatives, and the exploration of their potential applications .
Propiedades
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOTUVVLAQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


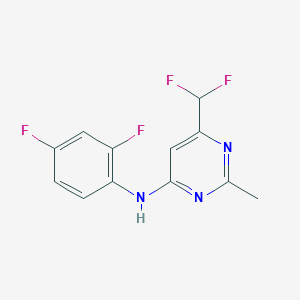
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)
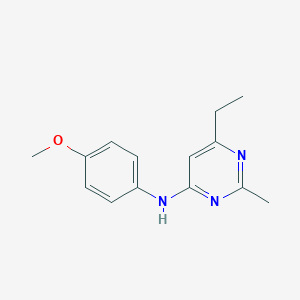
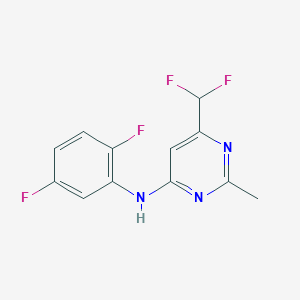
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
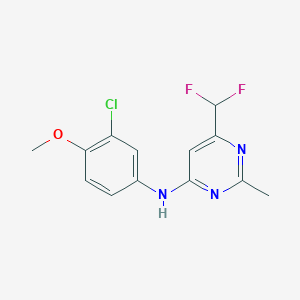
![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457487.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457512.png)

![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)
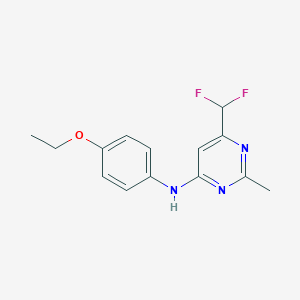
![6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457548.png)